2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one
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Overview
Description
2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one is a heterocyclic compound that features a benzothiophene moiety linked to a thiazolone ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both benzothiophene and thiazolone rings in its structure suggests it may exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one typically involves the formation of the benzothiophene moiety followed by its attachment to the thiazolone ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, benzothiophene can be synthesized via the reaction of sulfur with ortho-alkynylphenyl derivatives. The thiazolone ring can be formed through the cyclization of thioamide derivatives with chloroacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications, and continuous flow synthesis techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes or receptors, modulating their activity. The thiazolone ring may also contribute to its biological effects by interacting with different molecular pathways. These interactions can lead to various pharmacological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Contains a benzene ring fused to a thiazole ring and is known for its antimicrobial and anticancer properties.
Benzofuran: Features a benzene ring fused to a furan ring and exhibits diverse biological activities.
Uniqueness
2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one is unique due to the combination of benzothiophene and thiazolone rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
918107-61-6 |
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Molecular Formula |
C12H8ClNOS2 |
Molecular Weight |
281.8 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-ylmethyl)-5-chloro-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H8ClNOS2/c13-11-5-12(15)14(17-11)6-8-7-16-10-4-2-1-3-9(8)10/h1-5,7H,6H2 |
InChI Key |
SCLLYVWBLWMFOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CN3C(=O)C=C(S3)Cl |
Origin of Product |
United States |
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